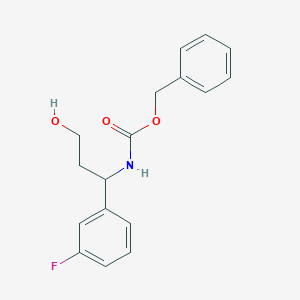

Benzyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate

CAS No.:

Cat. No.: VC13705339

Molecular Formula: C17H18FNO3

Molecular Weight: 303.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18FNO3 |

|---|---|

| Molecular Weight | 303.33 g/mol |

| IUPAC Name | benzyl N-[1-(3-fluorophenyl)-3-hydroxypropyl]carbamate |

| Standard InChI | InChI=1S/C17H18FNO3/c18-15-8-4-7-14(11-15)16(9-10-20)19-17(21)22-12-13-5-2-1-3-6-13/h1-8,11,16,20H,9-10,12H2,(H,19,21) |

| Standard InChI Key | BESYKMFEDRYIJQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC(=O)NC(CCO)C2=CC(=CC=C2)F |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CCO)C2=CC(=CC=C2)F |

Introduction

Benzyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate is a synthetic organic compound belonging to the carbamate class, which includes esters or salts of carbamic acid. This compound features a benzyl group attached to a carbamate functional group, linked to a hydroxypropyl chain and a fluorinated phenyl moiety. Its unique structure suggests potential applications in medicinal chemistry, particularly as an enzyme inhibitor or in drug design.

Synthesis Methods

The synthesis of Benzyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate can be achieved through several methods:

-

Reaction with Benzyl Chloroformate: This involves reacting benzyl chloroformate with 1-(3-fluorophenyl)-3-hydroxypropylamine under basic conditions, such as using triethylamine or sodium hydroxide.

-

Use of Benzyl Isocyanate: This method involves reacting benzyl isocyanate with the appropriate amine at room temperature.

Potential Applications

Benzyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate is of interest in medicinal chemistry due to its potential as an enzyme inhibitor. The fluorophenyl group enhances binding affinity and specificity, while the hydroxypropyl group influences solubility and bioavailability.

Analytical Techniques

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are used to characterize the compound's structure and purity. NMR provides insights into the chemical environment of hydrogen atoms, while HPLC and mass spectrometry assess purity and stability during synthesis and storage.

Comparison with Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume